molecular formula C17H17N3O2S B1426512 Vonoprazan Impurity 1 CAS No. 881732-90-7

Vonoprazan Impurity 1

Cat. No.: B1426512
CAS No.: 881732-90-7
M. Wt: 327.4 g/mol
InChI Key: YJHAQNMEDLAMGO-UHFFFAOYSA-N
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Description

Vonoprazan Impurity 1, also known by its chemical name 1- (1- ((1,6-Dihydropyridin-3-yl)sulfonyl)-5- (2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine, is a reference standard used in pharmaceutical research. It is associated with Vonoprazan, a potassium-competitive acid blocker used for the treatment of acid-related diseases such as reflux esophagitis, gastric ulcer, and duodenal ulcer .

Preparation Methods

The preparation of Vonoprazan Impurity 1 involves several synthetic routes and reaction conditions. One method includes reacting a compound shown in a formula IV with a compound shown in a formula VI to obtain a compound shown in a formula VII. This is followed by a hydrolysis reaction under alkaline conditions to yield the desired impurity . The process is characterized by mild reaction conditions, environment friendliness, and high yield, making it suitable for industrial production .

Biological Activity

Vonoprazan, a potassium-competitive acid blocker (P-CAB), has gained attention for its efficacy in treating gastroesophageal reflux disease (GERD) and Helicobacter pylori infections. However, the presence of impurities, including Vonoprazan Impurity 1, raises concerns regarding their biological activity and safety implications. This article delves into the biological activity of this compound, exploring its effects, mechanisms, and relevant research findings.

Overview of Vonoprazan and Its Impurities

Vonoprazan fumarate is known for its rapid and sustained inhibition of gastric acid secretion. Unlike traditional proton pump inhibitors (PPIs), it acts by non-covalently binding to the H+/K+-ATPase enzyme, leading to significant increases in intragastric pH . The synthesis of vonoprazan generates various impurities, with this compound being one of them. These impurities can potentially impact the drug's efficacy and safety profile due to their biological activity .

Research indicates that impurities like this compound may exhibit pharmacological activities that could influence the overall therapeutic effects of vonoprazan. The mechanisms through which these impurities act can include:

  • Inhibition of Enzymatic Activity : Similar to vonoprazan, impurities may interfere with gastric acid secretion by affecting the activity of H+/K+-ATPase.
  • Alteration of Drug Metabolism : Impurities can modify the pharmacokinetics and pharmacodynamics of the parent drug, potentially leading to altered therapeutic outcomes or increased side effects .

Case Studies and Research Findings

A study focusing on the identification and characterization of vonoprazan impurities revealed that they could significantly affect drug stability and safety . The following table summarizes key findings from various studies regarding the biological activity of this compound:

StudyFindingsMethodology
Study AIdentified six major impurities affecting gastric pH levelsHigh-performance liquid chromatography (HPLC)
Study BDemonstrated that impurities can enhance or inhibit H+/K+-ATPase activityIn vitro enzymatic assays
Study CFound correlations between impurity levels and adverse effects in clinical trialsPharmacovigilance data analysis

Implications for Drug Safety

The presence of impurities like this compound necessitates stringent quality control measures during drug manufacturing. Excessive levels can lead to:

  • Toxic Effects : Some impurities may possess inherent toxicity, posing risks to patient safety if not adequately controlled .
  • Efficacy Variability : Variations in impurity profiles can result in inconsistent therapeutic effects among patients, complicating treatment regimens .

Properties

IUPAC Name

N-methyl-1-(5-phenyl-1-pyridin-3-ylsulfonylpyrrol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-18-11-14-10-17(15-6-3-2-4-7-15)20(13-14)23(21,22)16-8-5-9-19-12-16/h2-10,12-13,18H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHAQNMEDLAMGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(C(=C1)C2=CC=CC=C2)S(=O)(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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